molecular formula C19H24N2O4 B2749244 4-(4-ethoxyphenyl)-1-(3-methylbutyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 1775344-92-7

4-(4-ethoxyphenyl)-1-(3-methylbutyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione

Cat. No. B2749244
CAS RN: 1775344-92-7
M. Wt: 344.411
InChI Key: DGKUNXZYRSJBSV-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that appears to contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a furo ring, which is a five-membered ring with one oxygen atom. Pyrimidine derivatives have been of significant interest in medicinal chemistry as they are often found in bioactive molecules .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrimidine ring fused with a furo ring. The ethoxyphenyl and 3-methylbutyl groups would be attached to different positions on this fused ring system .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrimidine and furo rings, as well as the substituents attached to them. For instance, the ethoxy group might undergo reactions typical of ethers, while the 3-methylbutyl group might undergo reactions typical of alkanes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the ethoxy group might increase its solubility in organic solvents .

Scientific Research Applications

Anticancer Activity

The pyrido[2,3-d]pyrimidine scaffold, to which our compound is closely related, has been identified as having a broad spectrum of activities, including antitumor properties . These compounds target various cancer-related pathways and enzymes, such as tyrosine kinase, ABL kinase, and mammalian target of rapamycin (mTOR), among others. The structure-activity relationship of these derivatives indicates their potential in designing new selective and effective anticancer agents.

Medicinal Chemistry Applications

The compound’s structure is amenable to modifications, making it a valuable scaffold in medicinal chemistry. For instance, the Pd-catalyzed ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives has been reported to yield biphenyl-containing pyrrolo[2,3-d]pyrimidines, which are of great importance in medicinal chemistry due to their potential therapeutic applications .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, many pyrimidine derivatives are used as kinase inhibitors in cancer treatment .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would likely depend on its bioactivity and potential applications. For instance, if it shows promise as a kinase inhibitor, further studies might focus on optimizing its activity and selectivity .

properties

IUPAC Name

4-(4-ethoxyphenyl)-1-(3-methylbutyl)-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-4-24-14-7-5-13(6-8-14)17-16-15(11-25-18(16)22)21(19(23)20-17)10-9-12(2)3/h5-8,12,17H,4,9-11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKUNXZYRSJBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(COC3=O)N(C(=O)N2)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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